molecular formula C12H13NO4S2 B2568787 Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate CAS No. 304898-01-9

Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2568787
CAS No.: 304898-01-9
M. Wt: 299.36
InChI Key: DLEAQPYSIISVIY-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate (DEITC) is a compound characterized by a thiophene ring substituted with an isothiocyanate group and two diethyl ester groups. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C12H13NO4S2
  • Molecular Weight : 299.36 g/mol
  • CAS Number : 304898-01-9

Biological Activity

DEITC exhibits a range of biological activities, primarily due to the presence of the isothiocyanate group, which is known for its reactivity with nucleophiles. This reactivity is crucial for its applications in enzyme inhibition and protein labeling.

The mechanism of action involves the interaction of the isothiocyanate group with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : DEITC has been investigated for its potential to inhibit various enzymes, which may be beneficial in drug development. For instance, studies have shown that it can effectively inhibit certain bacterial enzymes, contributing to its antimicrobial properties.
  • Protein Labeling : DEITC can covalently bond with amine groups on proteins, allowing researchers to study protein interactions and localization within cells .

Antimicrobial Activity

Research indicates that DEITC displays potent antimicrobial properties against several bacteria. For example:

  • Antibacterial Efficacy : DEITC has shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported in the low micromolar range .

Comparative Analysis of Biological Activity

To understand the biological activity of DEITC in comparison to similar compounds, a table summarizing key findings from various studies is presented below.

Compound NameStructureMIC (µM)Target OrganismsMechanism
DEITCDEITC Structure0.21Pseudomonas aeruginosa, E. coliEnzyme Inhibition
Compound ASimilar0.25Staphylococcus aureusEnzyme Inhibition
Compound BSimilar0.30E. coliProtein Interaction

Case Studies

  • Study on Protein Labeling : A study published in Analytical Biochemistry demonstrated the use of DEITC for labeling proteins in E. coli, highlighting its utility in proteomics research.
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of DEITC against various Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S2/c1-4-16-11(14)8-7(3)9(12(15)17-5-2)19-10(8)13-6-18/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEAQPYSIISVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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